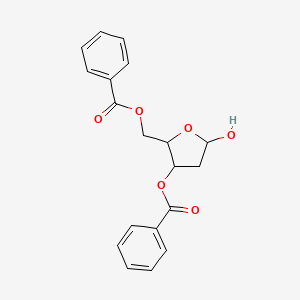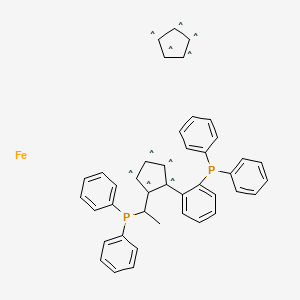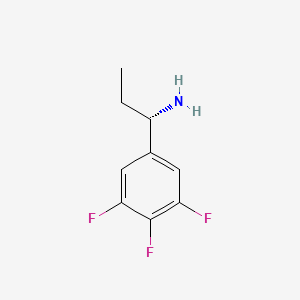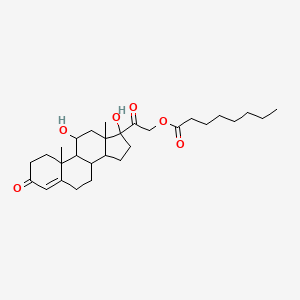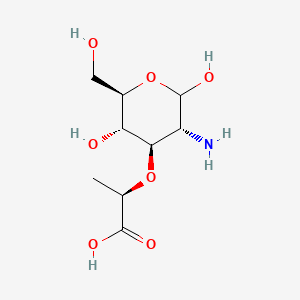
Muramic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an ether of lactic acid and glucosamine and occurs naturally as N-acetylmuramic acid in peptidoglycan, which is a structural component of many bacterial cell walls . This compound plays a crucial role in the integrity and functionality of bacterial cell walls.
Preparation Methods
Muramic acid can be synthesized through various methods. One common approach involves the extraction from bacterial cell walls, where it is hydrolyzed under acidic conditions . The hydrolysis process typically uses strong acids like hydrochloric acid, followed by purification steps to isolate this compound from other cell wall components . Industrial production methods often involve large-scale fermentation processes using bacterial cultures, followed by similar hydrolysis and purification steps to obtain this compound in significant quantities .
Chemical Reactions Analysis
Muramic acid undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to produce various derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Muramic acid has a wide range of applications in scientific research:
Mechanism of Action
Muramic acid exerts its effects primarily through its role in the bacterial cell wall. It is a key component of peptidoglycan, which provides structural integrity to bacterial cells . The compound interacts with other cell wall components to form a rigid structure that protects bacteria from environmental stress. Enzymes like lysozyme target this compound-containing peptidoglycan, hydrolyzing the glycosidic bonds between N-acetylthis compound and N-acetylglucosamine, leading to bacterial cell lysis .
Comparison with Similar Compounds
Muramic acid is unique due to its specific role in bacterial cell walls. Similar compounds include:
Glucosamine: Another amino sugar that is a precursor to this compound and is found in various biological structures.
Galactosamine: An amino sugar similar to glucosamine but with different functional groups.
Mannosamine: Another amino sugar that shares structural similarities with this compound but is found in different biological contexts.
This compound’s uniqueness lies in its specific incorporation into peptidoglycan, making it a critical marker for bacterial presence and a target for antibacterial agents .
Properties
CAS No. |
484-57-1 |
|---|---|
Molecular Formula |
C9H17NO7 |
Molecular Weight |
251.23 g/mol |
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14)/t3-,4-,5-,6-,7-,9?/m1/s1 |
InChI Key |
MSFSPUZXLOGKHJ-PGYHGBPZSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1N)O)CO)O |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


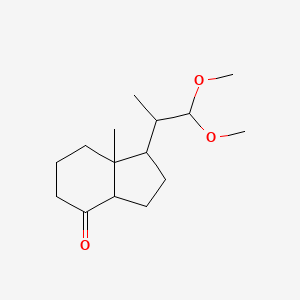
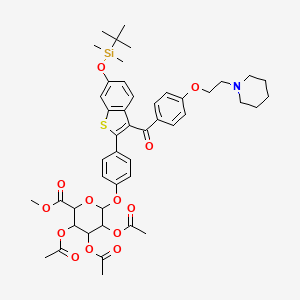

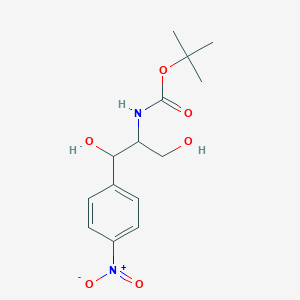
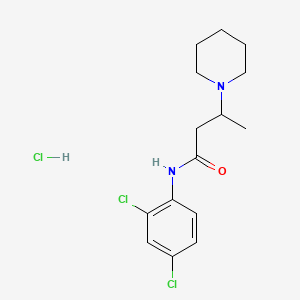
![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
